molecular formula C14H12BrN3O3S B11066773 5-bromo-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide

5-bromo-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide

Cat. No.: B11066773
M. Wt: 382.23 g/mol
InChI Key: GJZBPSHAOVVKHD-UHFFFAOYSA-N
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Description

5-bromo-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, an indazole ring, and a methoxybenzenesulfonamide group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Indazole Formation: The indazole ring is synthesized by cyclization of appropriate precursors, often involving hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.

    Sulfonamide Formation: The final step involves the reaction of the brominated indazole derivative with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur or nitrogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a new sulfonamide derivative, while oxidation could produce sulfone or sulfoxide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the indazole ring in 5-bromo-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide makes it unique. This combination can enhance its reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C14H12BrN3O3S

Molecular Weight

382.23 g/mol

IUPAC Name

5-bromo-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C14H12BrN3O3S/c1-21-12-6-5-10(15)7-13(12)22(19,20)18-11-4-2-3-9-8-16-17-14(9)11/h2-8,18H,1H3,(H,16,17)

InChI Key

GJZBPSHAOVVKHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC3=C2NN=C3

Origin of Product

United States

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